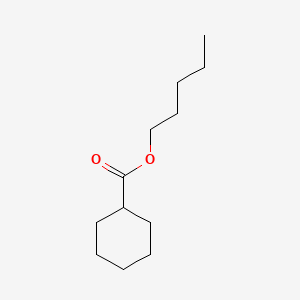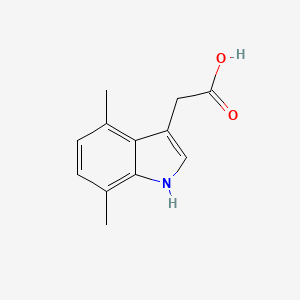![molecular formula C18H20O6 B14723445 Diethyl 2,2'-[naphthalene-2,6-diylbis(oxy)]diacetate CAS No. 10441-40-4](/img/structure/B14723445.png)
Diethyl 2,2'-[naphthalene-2,6-diylbis(oxy)]diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2,2’-[naphthalene-2,6-diylbis(oxy)]diacetate is an organic compound with the molecular formula C18H20O6 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two diethyl ester groups attached to the naphthalene ring through ether linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl 2,2’-[naphthalene-2,6-diylbis(oxy)]diacetate can be synthesized through a multi-step process. One common method involves the reaction of 2,6-dihydroxynaphthalene with ethyl bromoacetate in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures (around 80°C) for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for diethyl 2,2’-[naphthalene-2,6-diylbis(oxy)]diacetate are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2,2’-[naphthalene-2,6-diylbis(oxy)]diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of diethyl 2,2’-[naphthalene-2,6-diylbis(oxy)]diacetic acid.
Reduction: Formation of diethyl 2,2’-[naphthalene-2,6-diylbis(oxy)]diol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl 2,2’-[naphthalene-2,6-diylbis(oxy)]diacetate has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Mécanisme D'action
The mechanism of action of diethyl 2,2’-[naphthalene-2,6-diylbis(oxy)]diacetate is primarily related to its ability to form stable complexes with metal ions. The naphthalene ring and ether linkages provide a rigid framework that can coordinate with metal ions, influencing their reactivity and selectivity. This property is particularly useful in the design of sensors and catalysts for various chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 2,2’-[naphthalene-2,3-diylbis(oxy)]diacetate: Similar structure but with different substitution pattern on the naphthalene ring.
Hexaaquacobalt(II) 2,2’-[naphthalene-1,8-diylbis(oxy)]diacetate dihydrate: A coordination compound with cobalt ions.
2,2’-[Naphthalene-2,7-diylbis(oxy)]diacetohydrazide: A hydrazide derivative with potential biological activities.
Uniqueness
Diethyl 2,2’-[naphthalene-2,6-diylbis(oxy)]diacetate is unique due to its specific substitution pattern on the naphthalene ring, which influences its chemical reactivity and coordination properties. This makes it a valuable compound for the synthesis of specialized materials and for applications in coordination chemistry .
Propriétés
Numéro CAS |
10441-40-4 |
|---|---|
Formule moléculaire |
C18H20O6 |
Poids moléculaire |
332.3 g/mol |
Nom IUPAC |
ethyl 2-[6-(2-ethoxy-2-oxoethoxy)naphthalen-2-yl]oxyacetate |
InChI |
InChI=1S/C18H20O6/c1-3-21-17(19)11-23-15-7-5-14-10-16(8-6-13(14)9-15)24-12-18(20)22-4-2/h5-10H,3-4,11-12H2,1-2H3 |
Clé InChI |
XKGRHDITYXPCLN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)COC1=CC2=C(C=C1)C=C(C=C2)OCC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-Dihydroxy-5-[(3,4,5-trihydroxy-2-{[(4-sulfophenyl)amino]methyl}benzoyl)oxy]benzoic acid](/img/structure/B14723362.png)
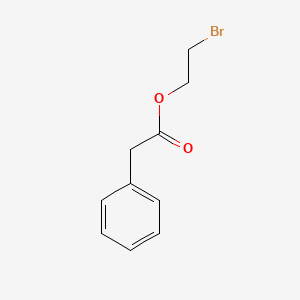
![4-(4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)butanoic acid](/img/structure/B14723385.png)
![3-[4-(Phenylsulfamoyl)benzamido]-N-[3-(trifluoromethyl)phenyl]benzene-1-carboximidic acid](/img/structure/B14723395.png)
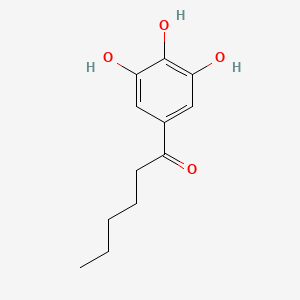
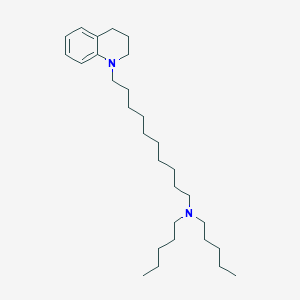
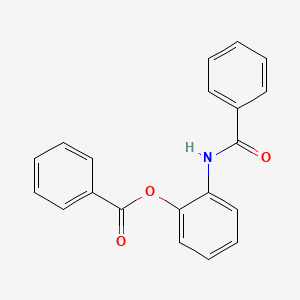
![1-Methoxy-4-methyl-2-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B14723406.png)

